N-Trityl Candesartan Cilexetil is a chemical compound that serves as a prodrug of Candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound is characterized by the presence of a trityl protecting group, which enhances its stability and bioavailability compared to its active form. The compound's systematic name is N-Trityl 2-ethoxy-1-(4'-hydroxyphenyl)-1H-benzimidazole-7-carboxylic acid 1,2-ethanediol ester, and it is identified by the CAS number 886999-34-4.
N-Trityl Candesartan Cilexetil is synthesized through various chemical processes that involve the modification of Candesartan. It is often used in pharmaceutical research and development, particularly in formulations aimed at improving drug delivery and absorption.
This compound falls under the category of pharmaceutical intermediates and prodrugs. It is specifically classified as an angiotensin II receptor antagonist, which plays a crucial role in managing cardiovascular diseases.
The synthesis of N-Trityl Candesartan Cilexetil involves several key steps:
The industrial synthesis typically employs optimized reaction conditions to maximize yield and purity. Organic solvents and Lewis acids are often used to facilitate the removal of protective groups, while purification techniques such as recrystallization and chromatography ensure product quality .
N-Trityl Candesartan Cilexetil has a complex molecular structure characterized by multiple functional groups, including a trityl group, an ethoxy group, and a benzimidazole moiety. The molecular formula is , indicating its composition.
The molecular weight of N-Trityl Candesartan Cilexetil is approximately 478.56 g/mol. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the presence of specific functional groups .
N-Trityl Candesartan Cilexetil participates in several chemical reactions:
The primary product formed from hydrolysis is Candesartan, while various degradation products may arise from oxidation and reduction reactions.
The mechanism of action for N-Trityl Candesartan Cilexetil involves its conversion into Candesartan upon absorption. Once released, Candesartan selectively binds to the angiotensin II type 1 receptor, inhibiting its activity.
This inhibition leads to vasodilation and reduced blood pressure, making it effective for managing hypertension and heart failure. The compound's pharmacokinetics indicate that it is rapidly absorbed and converted into its active form during gastrointestinal transit .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
N-Trityl Candesartan Cilexetil has several scientific applications:
This compound represents a significant advancement in pharmaceutical chemistry, particularly for improving drug absorption profiles through innovative synthetic strategies.
N-Trityl candesartan cilexetil (CAS: 886999-34-4) is a protected synthetic intermediate in the production of the angiotensin II receptor blocker (ARB) candesartan cilexetil. This compound features a triphenylmethyl (trityl) group attached to the tetrazole nitrogen, serving as a protective moiety during synthetic processes. Its molecular formula is C52H48N6O6 with a molecular weight of 853.00 g/mol [2]. The trityl group prevents undesired reactions at the sensitive tetrazole ring during manufacturing, which is critical for maintaining structural integrity in later synthetic stages [5] [8].
The discovery of non-peptide ARBs originated from imidazole-5-acetic acid derivatives (S-8307/S-8308) identified by Takeda Pharmaceuticals in 1982. These early compounds exhibited weak antagonism but established the structural foundation for ARB development. Systematic optimization led to losartan (approved 1995), the first clinically successful ARB featuring a biphenyl-tetrazole core [9]. Candesartan emerged as a next-generation ARB through strategic molecular modifications:
Table 1: Evolution of Key ARB Structural Features
Compound | Core Structure | Key Pharmacophoric Elements | Relative AT1 Affinity |
---|---|---|---|
S-8308 | Imidazole-5-acetic acid | Basic imidazole | 1x (Reference) |
Losartan | Biphenyl-imidazole | Tetrazole, hydroxymethyl | 10x |
Candesartan | Benzimidazole-7-carboxylate | Carboxylate, ethoxy group | >1,000x |
Candesartan cilexetil is a strategically designed prodrug that overcomes the poor oral absorption of the active moiety candesartan. The cilexetil group (1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester) serves as a lipophilic promoiety that enhances intestinal permeability [4] [7]. Key pharmacokinetic properties include:
Table 2: Comparative Pharmacokinetics of Candesartan Forms
Parameter | Candesartan Cilexetil | Active Candesartan | Bioavailability Impact |
---|---|---|---|
LogP | 6.1 (lipophilic) | 2.0 (hydrophilic) | 3.7× increase in absorption [10] |
Plasma protein binding | >99% | >99% | No significant difference |
Elimination half-life | Prodrug: <1 hr | Metabolite: 9 hours | Sustained therapeutic effect |
Metabolism pathway | Ester hydrolysis (100%) | CYP2C9/O-glucuronidation (<20%) | Minimizes hepatic first-pass |
The trityl (triphenylmethyl) group serves as a protective moiety during industrial synthesis of candesartan cilexetil. Its primary functions include:
Table 3: Trityl Deprotection Methods in Candesartan Synthesis
Method | Conditions | Reaction Time | Purity Challenges | Industrial Viability |
---|---|---|---|---|
HCl/MeOH | 20-36% HCl, 25-60°C | 18-24 hours | High impurity formation | Moderate (requires chromatography) |
Anhydrous mineral acid | >20% H2SO4 | 4-8 hours | Decomposition products | Low (yield reduction) |
Methanesulfonic acid | Toluene/water/MeOH | 2-5 hours | Viscous oil formation | Moderate (special handling) |
Lewis acids (BF3, ZnCl2) | Anhydrous, 0-30°C | 1-3 hours | Catalyst cost | Limited (expensive catalysts) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1